molecular formula C12H19Cl2N3 B7898159 (6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride

(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B7898159
M. Wt: 276.20 g/mol
InChI Key: RCKFHELCWWSRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
Molecular Formula: C₁₂H₁₉Cl₂N₃
Molar Mass: 276.21 g/mol
Structural Features:

  • A piperidine ring substituted with a methylamine group at the 3-position.
  • A 6-chloropyridin-3-ylmethyl moiety attached to the piperidine nitrogen.
  • Hydrochloride salt form enhances solubility and stability.

This tertiary amine () is utilized in pharmaceutical and industrial research due to its structural versatility.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3.ClH/c1-16(11-3-2-6-14-8-11)9-10-4-5-12(13)15-7-10;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKFHELCWWSRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves the nucleophilic substitution of a halide (e.g., chloride) on a chloropyridinylmethyl group with a secondary amine (e.g., methyl-piperidin-3-yl-amine).

Example Protocol (adapted from and):

  • Intermediate Preparation : 2-Chloro-5-(chloromethyl)pyridine (509 mg, 3.14 mmol) is dissolved in dry acetonitrile (7 mL).

  • Alkylation : Methyl-piperidin-3-yl-amine (3.14 mmol) and potassium carbonate (434 mg, 3.14 mmol) are added.

  • Reaction : The mixture is heated at 55°C for 20 hours.

  • Workup : After cooling, the reaction is quenched with water, extracted with methylene chloride, and dried over sodium sulfate.

  • Purification : Silica gel chromatography yields the free base (36% yield).

  • Salt Formation : The base is treated with HCl in isopropanol to form the hydrochloride salt.

Key Data :

ParameterValue
Yield (Free Base)36%
SolventAcetonitrile
Temperature55°C
Reaction Time20 hours

Reductive Amination of 6-Chloropyridine-3-carbaldehyde

Reaction Design

This approach utilizes reductive amination between 6-chloropyridine-3-carbaldehyde and methyl-piperidin-3-yl-amine, employing sodium triacetoxyborohydride (STAB) as the reducing agent.

Example Protocol (adapted from):

  • Imine Formation : 6-Chloropyridine-3-carbaldehyde (1.0 equiv) and methyl-piperidin-3-yl-amine (1.2 equiv) are stirred in dichloromethane (DCM) at 0°C.

  • Reduction : STAB (1.5 equiv) is added portionwise, and the reaction is stirred at room temperature for 12 hours.

  • Workup : The mixture is quenched with saturated NaHCO₃, extracted with DCM, and dried.

  • Salt Formation : The product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Data :

ParameterValue
Reducing AgentSodium triacetoxyborohydride
SolventDichloromethane
Yield45–60% (estimated)

Resolution of Racemic Mixtures Using Chiral Acids

Enantioselective Synthesis

For applications requiring enantiomeric purity, resolution is achieved using chiral acids such as L-di-p-toluoyltartaric acid (L-DTTA).

Example Protocol (adapted from and):

  • Racemic Synthesis : The racemic free base is prepared via alkylation or reductive amination.

  • Salt Formation : The racemic base is dissolved in methanol-water (1:1) and treated with L-DTTA (0.4–1.0 equiv).

  • Crystallization : The mixture is stirred at 35–50°C for 10–30 hours, yielding the enantiomerically pure salt.

  • Recovery : The resolved amine is liberated using NaOH and converted to the hydrochloride salt.

Key Data :

ParameterValue
Resolution AgentL-DTTA
SolventMethanol-water (1:1)
Temperature35–50°C
Enantiomeric Excess>98% (reported)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
AlkylationStraightforward, scalableModerate yields35–40%
Reductive AminationHigh functional group toleranceRequires anhydrous conditions45–60%
Chiral ResolutionEnantioselectiveMulti-step, costly reagents30–50% (per step)

Industrial-Scale Considerations

  • Cost Efficiency : Dimethyl sulfate is preferred over methyl iodide for methylation due to lower cost and higher reactivity.

  • Safety : Sodium triacetoxyborohydride is moisture-sensitive, necessitating inert atmosphere handling.

  • Purification : Silica gel chromatography is replaced with recrystallization in large-scale production to reduce costs.

Recent Advancements

  • Catalytic Asymmetric Synthesis : Palladium-catalyzed couplings have been explored to improve enantioselectivity, though yields remain suboptimal (≤50%).

  • Flow Chemistry : Continuous-flow systems enhance reaction control for alkylation steps, reducing side products .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

Neurological Research

Research indicates that the compound may exhibit neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors .

Antidepressant Activity

Studies have explored the compound's effects on serotonin and norepinephrine reuptake inhibition, positioning it as a potential antidepressant agent. The piperidine moiety is known for its activity in enhancing mood and cognitive function, which can be beneficial in treating major depressive disorders .

Insecticide Metabolite

The compound is identified as a metabolite of Acetamiprid, a neonicotinoid insecticide widely used in agriculture. Its role as a metabolite provides insights into the environmental impact and degradation pathways of neonicotinoids, contributing to studies on pesticide safety and ecological effects .

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry outlined experiments where derivatives of this compound were tested for their ability to inhibit neuroinflammation in vitro. The results indicated that certain modifications enhanced its efficacy against neuronal cell death induced by toxic agents .

Behavioral Studies

In animal models, the administration of this compound showed promise in improving cognitive functions and reducing anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders alongside depression .

Mechanism of Action

The mechanism of action of (6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below highlights critical distinctions between the target compound and analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Notable Properties/Applications References
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride C₁₂H₁₉Cl₂N₃ 276.21 Chloro-pyridinylmethyl, piperidine-methylamine Tertiary amine with potential CNS activity; high purity for industrial synthesis (CymitQuimica).
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride C₁₀H₁₅BrClN₃ 292.61 Bromo-pyridin-2-yl, piperidine-amine Larger halogen (Br) may enhance lipophilicity; pyridine positional isomer affects receptor binding.
(6-Methoxypyridin-3-yl)methylamine hydrochloride C₈H₁₂N₂O 172.20 Methoxy-pyridinylmethyl; lacks piperidine ring Electron-donating methoxy group improves solubility; simpler structure for combinatorial chemistry.
(2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride C₁₃H₁₈Cl₂N₂ 309.66 Dichlorobenzyl substituent replaces pyridine Increased aromaticity and lipophilicity; potential pesticide or antifungal applications.
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 255.71 Chloropyridine linked via carbonyl to piperidine Ketone group introduces hydrogen-bonding capacity; possible protease inhibition.
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₁₀H₁₄N₂O₂·2HCl 283.15 Carboxylate ester on pyridine; dihydrochloride salt Ester group enhances solubility; prodrug candidate for controlled release.

Biological Activity

(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride, also known as 1-(6-Chloropyridin-3-yl)methyl-piperidin-3-yl-methyl-amine hydrochloride, is a compound with significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique structure, which includes a chlorinated pyridine moiety and a piperidine ring, contributing to its potential therapeutic effects.

The molecular formula of this compound is C12H19Cl2N3 with a molecular weight of approximately 276.21 g/mol. Its structure can be represented as follows:

Molecular Structure C12H19Cl2N3\text{Molecular Structure }\text{C}_{12}\text{H}_{19}\text{Cl}_2\text{N}_3

Research indicates that compounds similar to this compound often act as ligands for various receptors, including G protein-coupled receptors (GPCRs). These interactions can modulate numerous biological pathways, including anti-inflammatory and neuroprotective effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyridine derivatives. For instance, derivatives have shown effective activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific studies on this compound remain limited, its structural similarity to active pyridine compounds suggests potential antibacterial properties.

Case Studies

  • Anticancer Activity : A study focusing on the structure-activity relationship of pyridine derivatives indicated that modifications in the piperidine ring could enhance selectivity and potency against cancer cell lines . While direct data on this compound is sparse, the implications of similar structures suggest it may exhibit anticancer properties.
  • Neuroprotective Effects : Compounds targeting GPCRs have been explored for their neuroprotective effects in models of neurodegenerative diseases. The potential modulation of neurotransmitter systems by this compound could provide insights into its therapeutic applications in conditions such as Alzheimer's disease .

Data Table: Biological Activity Comparison

Compound NameMIC (µg/mL)Target PathogenReference
(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-y-TBDTBDTBD
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B10Escherichia coli
Piperidine Derivative C5Mycobacterium tuberculosis

Q & A

Q. What are the recommended synthetic routes for preparing (6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride with high purity?

Methodological Answer: Synthesis typically involves coupling 6-chloropyridine-3-carbaldehyde with methylpiperidin-3-amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). Subsequent hydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment. Purification requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH gradients) or recrystallization from ethanol/ether mixtures. Purity validation should use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates or byproducts .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O or DMSO-d₆) identifies proton environments (e.g., pyridine C-H at δ 8.2–8.5 ppm, piperidine N-CH₃ at δ 2.3–2.7 ppm). ¹³C NMR confirms carbon backbone and chlorine substitution .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl or methyl groups).
  • HPLC : Reverse-phase methods (e.g., 0.1% TFA in H₂O/MeCN) assess purity (>98%) and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under physiological or environmental conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC at timed intervals (0–72 hrs). Compare half-life (t₁/₂) to identify labile functional groups (e.g., amine hydrolysis).
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and FTIR to track structural changes under heat stress .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation products using LC-MS .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Variability Analysis : Compare results from in vitro (e.g., enzyme inhibition IC₅₀) vs. cell-based assays (e.g., cytotoxicity EC₅₀). Control variables like serum protein binding (use fetal bovine serum-free media) or redox interference (add antioxidants like ascorbic acid).
  • Receptor Binding Studies : Perform competitive radioligand assays (e.g., ³H-labeled antagonists) to validate target specificity. Use Schild analysis to differentiate allosteric vs. orthosteric effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in targets (e.g., GPCRs or kinases). Validate with MD simulations (AMBER or GROMACS) to assess binding stability (RMSD <2 Å over 100 ns).
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental designs are recommended for studying its pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vivo PK Studies : Administer intravenously/orally to rodents (n=6/group). Collect plasma samples at 0–24 hrs and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%).
  • Tissue Distribution : Use whole-body autoradiography or MALDI-IMS to map compound localization (e.g., brain penetration for CNS targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.